

A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-Amino-6-methoxypyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-6-methoxypyrimidine

Cat. No.: B042944

[Get Quote](#)

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological relevance of **4-Amino-6-methoxypyrimidine**, a key intermediate in the development of therapeutic agents. The information is tailored for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Structure

4-Amino-6-methoxypyrimidine is a substituted pyrimidine with the chemical formula $C_5H_7N_3O$. Its structure is characterized by a pyrimidine ring with an amino group at position 4 and a methoxy group at position 6.

Figure 1: Chemical structure of **4-Amino-6-methoxypyrimidine**.

Physicochemical Properties

The physicochemical properties of **4-Amino-6-methoxypyrimidine** are crucial for its handling, formulation, and role in chemical synthesis. A summary of these properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₅ H ₇ N ₃ O	
Molecular Weight	125.13 g/mol	
Appearance	White to yellow crystalline powder	[1]
Melting Point	157-160 °C	
Boiling Point	Not experimentally determined	
Solubility	Soluble in DMSO and Methanol.	[2]
pKa (predicted)	4.11 ± 0.10	
LogP (predicted)	Data not available	

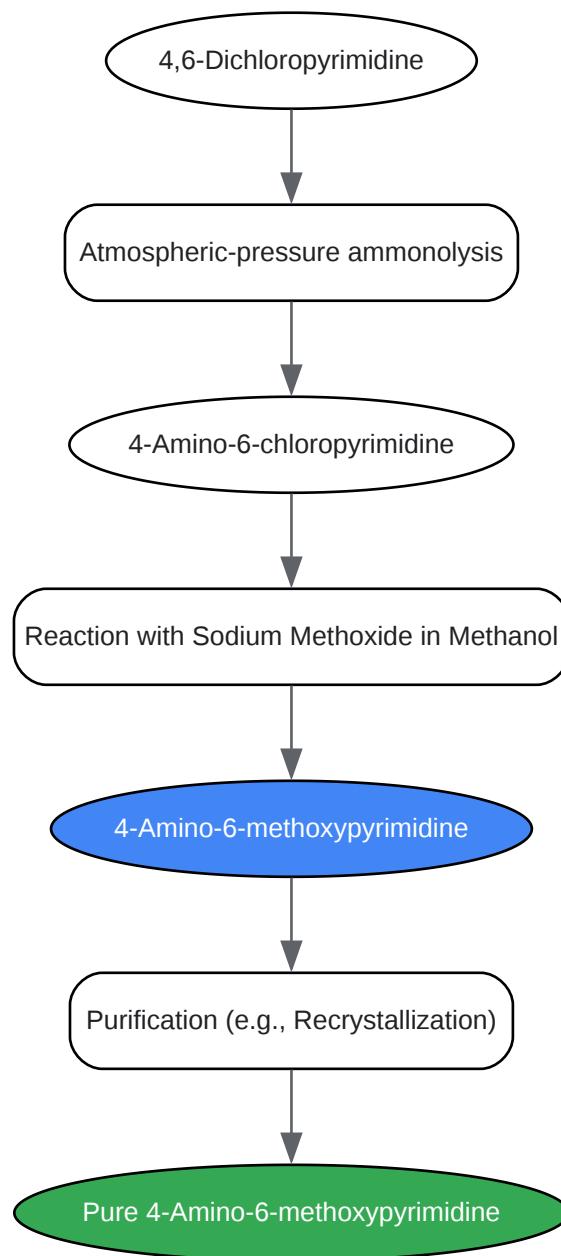
Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of physicochemical properties. Below are generalized protocols for key experimental procedures.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

[Click to download full resolution via product page](#)


Figure 2: General workflow for melting point determination.

Methodology:

- Sample Preparation: A small amount of the dried, powdered **4-Amino-6-methoxypyrimidine** is packed into a thin-walled capillary tube, which is then sealed at one end.
- Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is gradually increased at a slow, controlled rate.
- Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range. A narrow melting range is indicative of high purity.

Synthesis of **4-Amino-6-methoxypyrimidine**

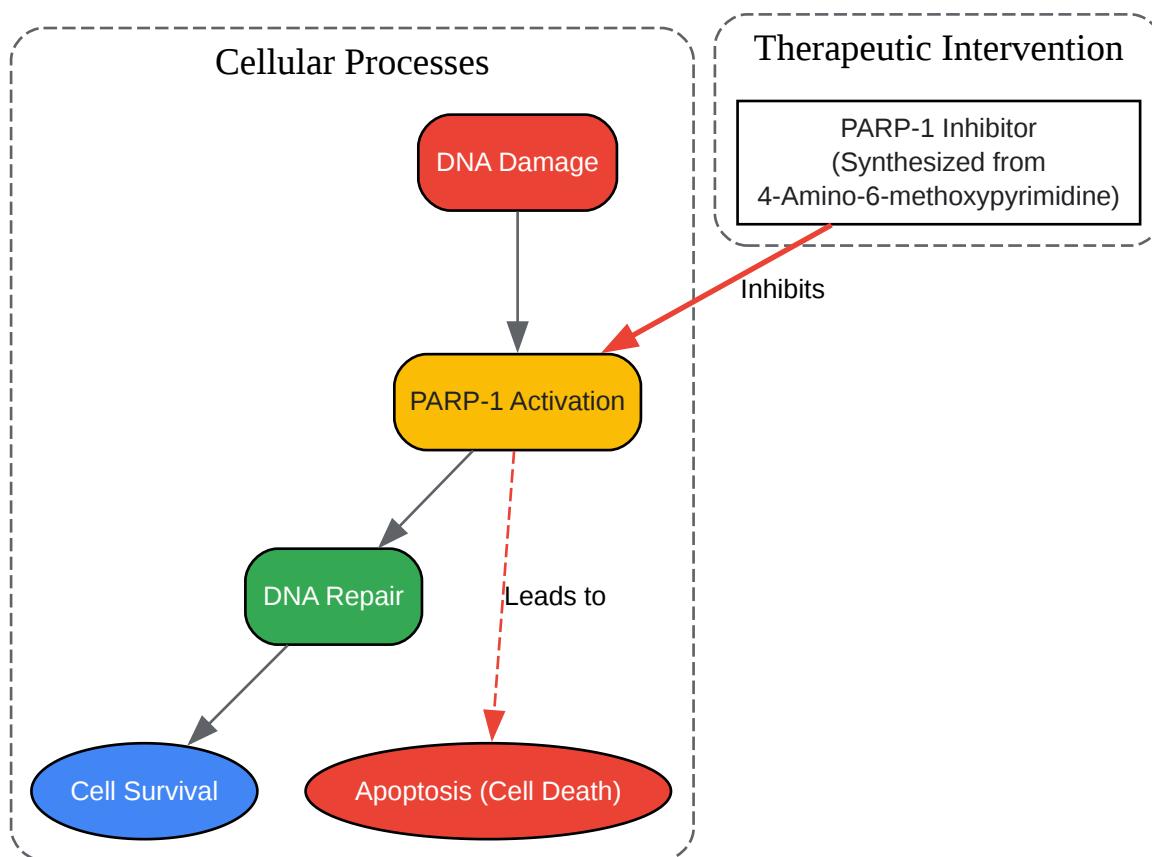
A common method for the synthesis of **4-Amino-6-methoxypyrimidine** involves the ammonolysis of a di-substituted pyrimidine followed by nucleophilic substitution.

[Click to download full resolution via product page](#)

Figure 3: Synthetic pathway for **4-Amino-6-methoxypyrimidine**.

Methodology:

- Ammonolysis: 4,6-Dichloropyrimidine is subjected to atmospheric-pressure ammonolysis to yield 4-amino-6-chloropyrimidine.


- **Methylation:** The resulting 4-amino-6-chloropyrimidine is then reacted with an alkoxide, such as sodium methoxide, in an alcohol solvent. This is a nucleophilic substitution reaction where the chloro group is replaced by a methoxy group.
- **Work-up and Purification:** The reaction mixture is then neutralized, and the product is isolated. Purification is typically achieved through recrystallization to obtain the final, pure **4-Amino-6-methoxypyrimidine**.^[3]

Role in Drug Development and Signaling Pathways

4-Amino-6-methoxypyrimidine is a valuable building block in the synthesis of various biologically active compounds. Its primary significance lies in its use as a key intermediate for compounds that modulate critical signaling pathways involved in disease.

Precursor to PARP-1 Inhibitors

4-Amino-6-methoxypyrimidine serves as a precursor in the preparation of Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors.^[4] PARP-1 is a key enzyme in the DNA damage repair pathway. In cancer therapy, particularly for cancers with deficiencies in other DNA repair mechanisms (like BRCA mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death (synthetic lethality).

[Click to download full resolution via product page](#)

Figure 4: Simplified schematic of PARP-1 inhibition in cancer therapy.

The pyrimidine core of **4-Amino-6-methoxypyrimidine** provides a scaffold for the synthesis of more complex molecules that can fit into the active site of the PARP-1 enzyme, blocking its function. Research into PARP-1 inhibitors is also extending to the treatment of neurodegenerative peripheral diseases.[1][4]

Intermediate in Sulfonamide Antibiotic Synthesis

Historically and currently, **4-Amino-6-methoxypyrimidine** is a crucial intermediate in the synthesis of sulfonamide antibiotics, such as Sulfamethazine.[4] Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme is essential for the synthesis of folic acid, a vital component for bacterial growth and replication. By blocking this pathway, sulfonamides exhibit a

bacteriostatic effect. The purity and consistent quality of **4-Amino-6-methoxypyrimidine** are critical for the efficient and effective production of these important antibiotics.[4]

Conclusion

4-Amino-6-methoxypyrimidine is a compound of significant interest in medicinal chemistry and drug development. Its well-defined physicochemical properties and versatile reactivity make it an indispensable starting material for the synthesis of a range of therapeutic agents. From established antibiotics to cutting-edge cancer therapies, the applications of this pyrimidine derivative underscore its importance in advancing healthcare. This guide provides a foundational understanding for researchers and scientists working with this key molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-6-methoxypyrimidine | 696-45-7 [chemicalbook.com]
- 2. 4-Amino-2,6-dimethoxypyrimidine 97 3289-50-7 [sigmaaldrich.com]
- 3. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 4. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-Amino-6-methoxypyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042944#physicochemical-characteristics-of-4-amino-6-methoxypyrimidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com